

The Target Enzymes of QPX7728: An In-depth Technical Guide

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Compound of Interest

Compound Name: QPX7728 bis-acetoxy methyl ester

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For Researchers, Scientists, and Drug Development Professionals

Introduction

QPX7728 is a novel, ultra-broad-spectrum β -lactamase inhibitor (BLI) belonging to the class of cyclic boronates.[1] It is delivered as a bis-acetoxy methyl ester prodrug, QPX7831, which is designed for oral administration and is rapidly cleaved in vivo to release the active moiety, QPX7728.[2] This technical guide focuses on the target enzymes of the active compound, QPX7728, which are the ultimate targets of the therapeutic agent. QPX7728 has demonstrated a preclinical profile that surpasses many recently marketed β -lactamase inhibitors and those currently in clinical trials.[3] Clinical development of QPX7728 has been initiated, with Phase 1 studies investigating its safety and pharmacokinetics.[3][4]

QPX7728's primary mechanism of action is the inhibition of a wide array of β -lactamase enzymes, which are responsible for the hydrolysis and inactivation of β -lactam antibiotics. By inhibiting these enzymes, QPX7728 restores the efficacy of various β -lactam partners against otherwise resistant bacterial strains.[3][5] This document provides a comprehensive overview of the enzymatic targets of QPX7728, including quantitative inhibitory data, detailed experimental methodologies for target characterization, and visual representations of its mechanism and experimental workflows.

Target Enzyme Profile of QPX7728

QPX7728 exhibits an exceptionally broad spectrum of activity, inhibiting β -lactamases across all four Ambler molecular classes: A, B, C, and D.[4][5] This includes serine- β -lactamases (Classes A, C, and D) and metallo- β -lactamases (Class B).[1][6][7]

Quantitative Inhibitory Data

The inhibitory potency of QPX7728 against a wide range of purified β -lactamase enzymes has been extensively characterized. The following tables summarize the 50% inhibitory concentrations (IC₅₀) and inhibition constants (K_i) for key enzymes.

Table 1: Inhibitory Potency (IC₅₀) of QPX7728 Against Serine β -Lactamases

Enzyme Class	Enzyme	Organism	IC ₅₀ (nM)
Class A	KPC-2	Klebsiella pneumoniae	2.9 \pm 0.4[8]
	CTX-M-15	Escherichia coli	1-3[8]
	SHV-12	Klebsiella pneumoniae	1-3[8]
	TEM-43	Escherichia coli	Low nM range[1]
	P99	Enterobacter cloacae	22 \pm 8[8]
Class D	OXA-48	Klebsiella pneumoniae	1-2[8]
	OXA-23	Acinetobacter baumannii	1-2[8]
	OXA-24/40	Acinetobacter baumannii	1-2[8]
	OXA-58	Acinetobacter baumannii	1-2[8]

Table 2: Inhibitory Potency (IC₅₀ and K_i) of QPX7728 Against Metallo- β -Lactamases (Class B)

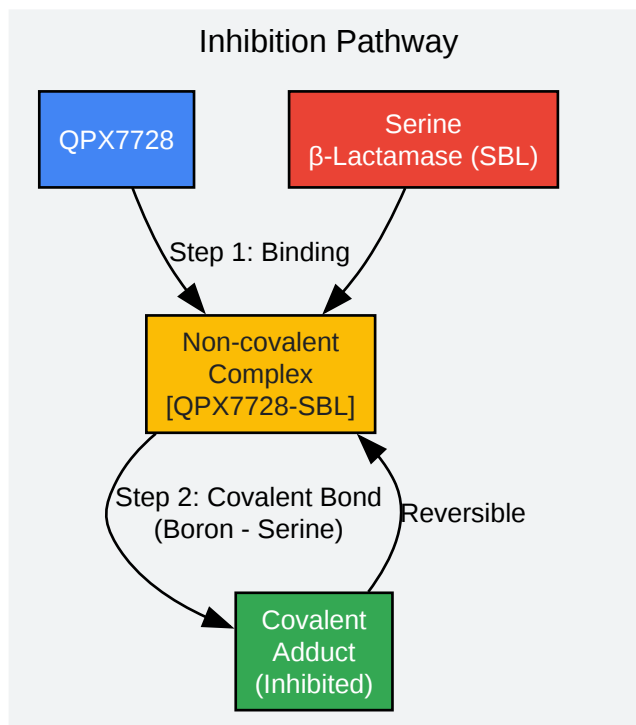
Enzyme	Organism	IC50 (nM)	Ki (nM)
NDM-1	Klebsiella pneumoniae	55 ± 25[8]	32 ± 14[9]
VIM-1	Pseudomonas aeruginosa	14 ± 4[8]	7.5 ± 2.1[9]
IMP-1	Pseudomonas aeruginosa	610 ± 70[8]	240 ± 30[9]

Mechanism of Action

QPX7728's inhibitory mechanism varies between the serine and metallo-β-lactamases.

- **Serine β-Lactamases:** QPX7728 acts via a two-step mechanism involving the formation of a non-covalent complex followed by a covalent interaction.[1] The boron atom of QPX7728 forms a covalent bond with the catalytic serine residue in the active site of the enzyme.[1] This inhibition is reversible, but the stability of the QPX7728-enzyme complex varies depending on the specific enzyme, with target residence times ranging from minutes to several hours.[1][9][10] For instance, the residence time is approximately 5-20 minutes for OXA carbapenemases, around 50 minutes for OXA-48, and 2-3 hours for KPC and CTX-M-15.[9][10]
- **Metallo-β-Lactamases:** The inhibition of metallo-β-lactamases by QPX7728 follows a competitive mechanism with fast-on, fast-off kinetics.[8][11]

The following diagram illustrates the general mechanism of serine β-lactamase inhibition by QPX7728.

Mechanism of Serine β -Lactamase Inhibition by QPX7728

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QPX7728 Inhibition of Serine β -Lactamases

Experimental Protocols

The determination of the inhibitory activity of QPX7728 against various β -lactamases involves a series of well-defined biochemical assays.

Enzyme Purification

- **Gene Cloning and Expression:** The genes encoding the target β -lactamase enzymes are cloned into an appropriate expression vector (e.g., pET series) and transformed into a suitable bacterial host, typically *E. coli*.

- **Protein Expression:** The bacterial cultures are grown to a specific optical density, and protein expression is induced (e.g., with IPTG).
- **Cell Lysis and Extraction:** The bacterial cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed using methods such as sonication or high-pressure homogenization.
- **Purification:** The target β -lactamase is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by further purification steps like ion-exchange and size-exclusion chromatography to ensure high purity.

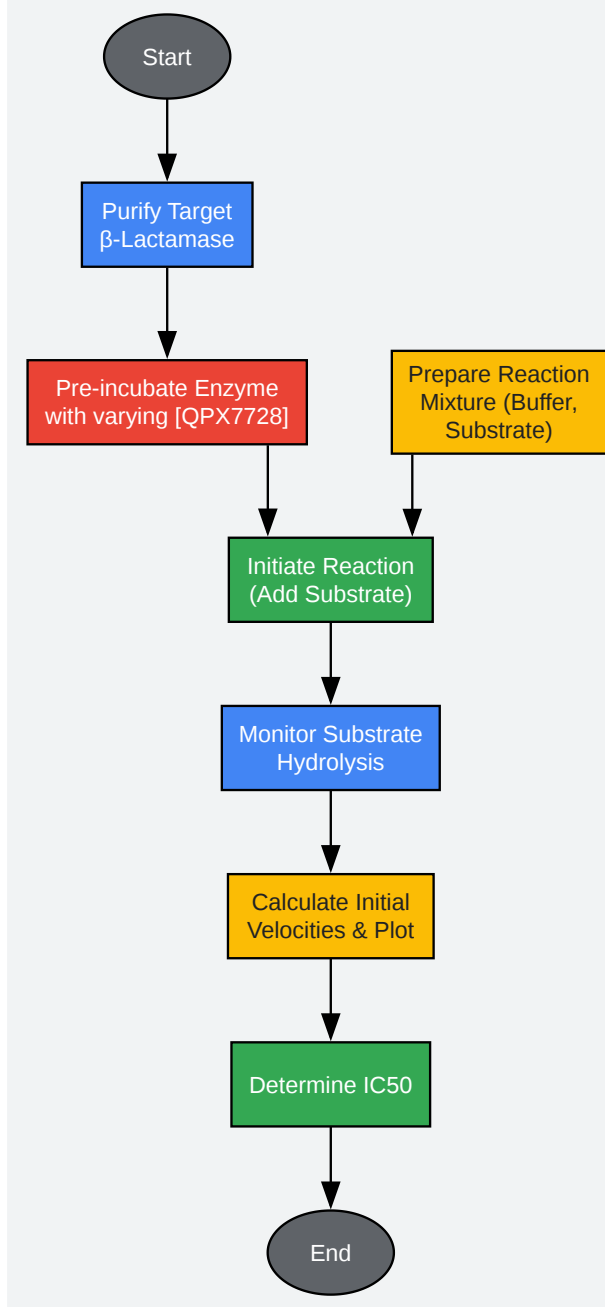
Enzyme Inhibition Assays (IC₅₀ Determination)

- **Reaction Mixture Preparation:** A reaction mixture is prepared in a suitable buffer (e.g., phosphate buffer with 0.01% Triton X-100) containing a chromogenic or fluorogenic β -lactam substrate (e.g., nitrocefin or CENTA).
- **Inhibitor Pre-incubation:** The purified enzyme is pre-incubated with varying concentrations of QPX7728 for a defined period to allow for inhibitor binding.
- **Initiation of Reaction:** The enzymatic reaction is initiated by the addition of the substrate.
- **Monitoring of Reaction:** The hydrolysis of the substrate is monitored spectrophotometrically or fluorometrically in real-time.
- **Data Analysis:** The initial reaction velocities are calculated and plotted against the inhibitor concentration. The IC₅₀ value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

The following diagram outlines the general workflow for determining the IC₅₀ of QPX7728.

Workflow for IC50 Determination of QPX7728

Workflow for IC50 Determination of QPX7728

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IC50 Determination Workflow

Conclusion

QPX7728 is a potent, ultra-broad-spectrum β -lactamase inhibitor with a remarkable ability to inhibit a wide range of clinically relevant serine and metallo- β -lactamases. Its comprehensive inhibitory profile, coupled with favorable pharmacokinetic properties, positions QPX7728 as a promising candidate for combination therapy with β -lactam antibiotics to combat infections caused by multidrug-resistant Gram-negative bacteria. The detailed understanding of its target enzymes and mechanism of action is crucial for its continued development and strategic clinical application.

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